molecular formula C14H18O4 B155733 E-Caffeic acid pentyl ester CAS No. 136944-11-1

E-Caffeic acid pentyl ester

Cat. No.: B155733
CAS No.: 136944-11-1
M. Wt: 250.29 g/mol
InChI Key: ULPIXLKKVGJPCT-SOFGYWHQSA-N
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Description

E-Caffeic acid pentyl ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This ester is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The compound’s chemical formula is C14H18O4, and it has a molecular weight of 250.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: E-Caffeic acid pentyl ester can be synthesized through esterification reactions. One practical method involves the catalytic esterification of caffeic acid using ytterbium triflate as a catalyst in nitromethane. This method is efficient and does not require auxiliary reagents . Another common method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .

Industrial Production Methods: Industrial production of caffeic acid esters often involves direct esterification of caffeic acid with alcohols. This process can be optimized using various catalysts and solvents to achieve high yields and purity. The choice of catalyst and solvent can significantly impact the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: E-Caffeic acid pentyl ester undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

E-Caffeic acid pentyl ester is characterized by the chemical formula C14H18O4C_{14}H_{18}O_{4} and is known for its antioxidant and anti-inflammatory properties. Its structure allows it to interact with biological systems effectively, making it a subject of interest in pharmacological studies.

Antioxidant Activity

E-CAPE exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Studies have shown that the compound can inhibit reactive oxygen species (ROS) production, thereby protecting cells from oxidative damage . The effectiveness of E-CAPE as an antioxidant is comparable to other caffeic acid derivatives, with specific structural modifications enhancing its potency.

Anti-Inflammatory Effects

E-CAPE has demonstrated anti-inflammatory effects by modulating inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This property positions E-CAPE as a potential therapeutic agent for inflammatory diseases.

Anticancer Potential

Research indicates that E-CAPE may have anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating tumor suppressor proteins like p53 and inhibiting critical signaling pathways such as PI3K/Akt and mTOR . These findings suggest that E-CAPE could be explored further for cancer treatment and prevention.

Drug Development

The unique properties of E-CAPE make it a candidate for drug formulation. Its ability to act as an NF-κB inhibitor allows it to be used in studies aimed at developing anti-inflammatory drugs . Additionally, the compound's favorable pharmacokinetic profile suggests potential for oral bioavailability, which is essential for therapeutic applications.

Nutraceuticals

Given its antioxidant and anti-inflammatory properties, E-CAPE is being investigated for inclusion in dietary supplements and functional foods. Its role in enhancing health and preventing chronic diseases aligns with the growing interest in nutraceuticals .

Case Studies and Research Findings

StudyFocusFindings
Uwai et al., 2024Antioxidant ActivityE-CAPE showed superior inhibition of nitric oxide production compared to other caffeate esters .
Guarini et al., 1992Anticancer ActivityInduced apoptosis in melanoma cells; more effective than glioblastoma treatments .
Renzong et al., 2013Drug FormulationDeveloped prodrugs with enhanced solubility and blood-brain barrier permeability .

Mechanism of Action

The mechanism of action of E-Caffeic acid pentyl ester involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through the inhibition of nuclear factor kappa B (NF-κB), a key regulator of inflammation and immune responses. By inhibiting NF-κB, the ester reduces the production of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

E-Caffeic acid pentyl ester can be compared with other caffeic acid esters, such as:

Uniqueness: this compound stands out due to its specific ester group, which can influence its solubility, stability, and biological activity. Its unique properties make it a valuable compound for various applications in research and industry.

Biological Activity

E-Caffeic acid pentyl ester (E-CAPE) is a derivative of caffeic acid, a naturally occurring phenolic compound known for its diverse biological activities. This article explores the biological activity of E-CAPE, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to caffeic acid and phenethyl alcohol. The presence of hydroxyl groups within its catechol ring contributes significantly to its biological activities. The chemical structure can be represented as follows:

C13H18O4\text{C}_{13}\text{H}_{18}\text{O}_4

1. Antioxidant Activity

E-CAPE exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies have shown that it can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various biological systems .

Table 1: Antioxidant Properties of E-CAPE

StudyModelConcentrationEffect
Okutan et al. (2014)Diabetic rats10 µmol/kgReduced lipid peroxidation
Kim et al. (2015)HepG2 cells50 µMInduced HO-1 expression

2. Anti-inflammatory Activity

E-CAPE has demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) . This makes it a candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects of E-CAPE

StudyModelConcentrationEffect
Murtaza et al. (2014)Human neutrophils10 µMInhibited reactive oxygen species production
Bhargava et al. (2018)In vivo modelsVariousReduced TNF-α levels

3. Anticancer Activity

E-CAPE exhibits cytotoxic effects against various cancer cell lines, including melanoma, breast, and prostate cancers. It induces apoptosis and cell cycle arrest, making it a promising agent in cancer therapy .

Table 3: Anticancer Activity of E-CAPE

StudyCancer TypeConcentrationEffect
Ishida et al. (2020)Melanoma cells50 µMInduced apoptosis
Yun et al. (2017)Breast cancer cells80 µMInhibited cell proliferation

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of E-CAPE, particularly in models of neurodegenerative diseases. It has been shown to promote neurodifferentiation and protect neurons from oxidative damage .

Case Study: Neuroprotection in Ischemic Injury
In an experimental model of ischemia-reperfusion injury, E-CAPE treatment resulted in significant recovery of neuronal function and reduced histopathological damage compared to control groups .

Properties

IUPAC Name

pentyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-3-4-9-18-14(17)8-6-11-5-7-12(15)13(16)10-11/h5-8,10,15-16H,2-4,9H2,1H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPIXLKKVGJPCT-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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